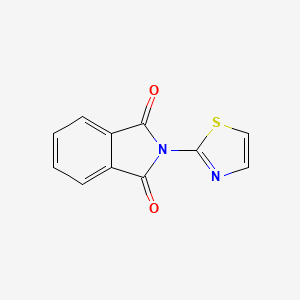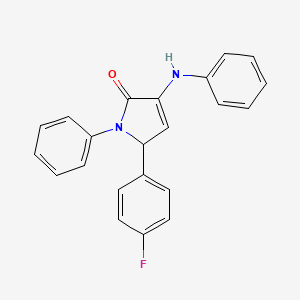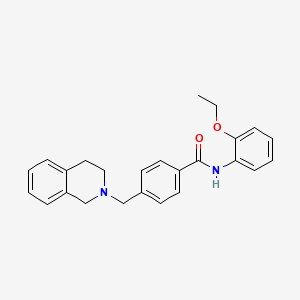
N-(5-hexyl-1,3,4-thiadiazol-2-yl)-2-furamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(5-hexyl-1,3,4-thiadiazol-2-yl)-2-furamide is a chemical compound that has gained significant attention in the scientific research community due to its unique properties and potential applications. This compound belongs to the family of thiadiazole derivatives, which have been extensively studied for their diverse biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties. In
Mechanism of Action
The mechanism of action of N-(5-hexyl-1,3,4-thiadiazol-2-yl)-2-furamide is not fully understood, but several studies have suggested that it may act by inhibiting the activity of specific enzymes or proteins involved in the growth and survival of microbial or cancer cells. For example, one study reported that N-(5-hexyl-1,3,4-thiadiazol-2-yl)-2-furamide inhibited the activity of DNA topoisomerase II, an enzyme involved in DNA replication and repair, in breast cancer cells.
Biochemical and Physiological Effects:
N-(5-hexyl-1,3,4-thiadiazol-2-yl)-2-furamide has been shown to have several biochemical and physiological effects in vitro and in vivo. For example, one study reported that this compound caused a significant decrease in the level of intracellular reactive oxygen species (ROS) in breast cancer cells, indicating its potential antioxidant activity. Additionally, N-(5-hexyl-1,3,4-thiadiazol-2-yl)-2-furamide has been shown to induce apoptosis, or programmed cell death, in cancer cells, suggesting its potential as an anticancer agent.
Advantages and Limitations for Lab Experiments
One of the advantages of using N-(5-hexyl-1,3,4-thiadiazol-2-yl)-2-furamide in lab experiments is its relatively low cost and ease of synthesis. Additionally, this compound has shown promising results in various assays, indicating its potential as a lead compound for the development of new antimicrobial or anticancer agents. However, one of the limitations of using N-(5-hexyl-1,3,4-thiadiazol-2-yl)-2-furamide is its low solubility in aqueous solutions, which may affect its bioavailability and efficacy in vivo.
Future Directions
Several future directions can be explored in the research of N-(5-hexyl-1,3,4-thiadiazol-2-yl)-2-furamide. One potential direction is to further investigate its mechanism of action and identify the specific targets that it interacts with in microbial or cancer cells. Additionally, the development of novel formulations or delivery systems that enhance the solubility and bioavailability of N-(5-hexyl-1,3,4-thiadiazol-2-yl)-2-furamide may improve its efficacy in vivo. Furthermore, the evaluation of its potential toxicity and safety profile in animal models may provide valuable insights into its potential clinical applications.
Synthesis Methods
The synthesis of N-(5-hexyl-1,3,4-thiadiazol-2-yl)-2-furamide can be achieved through several methods, including the reaction between 2-furoic acid and 5-hexyl-1,3,4-thiadiazole-2-amine in the presence of a coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC), or the reaction between 2-furoyl chloride and 5-hexyl-1,3,4-thiadiazole-2-amine in the presence of a base, such as triethylamine. The reaction typically occurs at room temperature or under reflux conditions, and the product can be purified through column chromatography or recrystallization.
Scientific Research Applications
N-(5-hexyl-1,3,4-thiadiazol-2-yl)-2-furamide has been studied for its potential applications in various scientific fields, including medicinal chemistry, pharmacology, and biochemistry. Several studies have reported the antimicrobial activity of this compound against a range of bacterial and fungal strains, such as Staphylococcus aureus, Escherichia coli, and Candida albicans. Additionally, N-(5-hexyl-1,3,4-thiadiazol-2-yl)-2-furamide has shown promising results in inhibiting the growth and proliferation of cancer cells, such as breast cancer and lung cancer cells.
properties
IUPAC Name |
N-(5-hexyl-1,3,4-thiadiazol-2-yl)furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O2S/c1-2-3-4-5-8-11-15-16-13(19-11)14-12(17)10-7-6-9-18-10/h6-7,9H,2-5,8H2,1H3,(H,14,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMDROYQTVCQGFK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC1=NN=C(S1)NC(=O)C2=CC=CO2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
6.2 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49644732 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[2-(3,4-dihydro-2(1H)-isoquinolinyl)-2-oxoethyl]-N-(3,4-dimethylphenyl)-2-methoxy-5-methylbenzenesulfonamide](/img/structure/B4930278.png)

![N-[2-(2-chlorophenoxy)ethyl]-4-[(cyclohexylthio)methyl]benzamide](/img/structure/B4930285.png)
![[(2S*,4R*,5R*)-4-{[(1-acetyl-4-piperidinyl)amino]methyl}-5-(4-chlorophenyl)-1-ethyl-2-methyl-2-pyrrolidinyl]methanol](/img/structure/B4930302.png)
![N'-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-N,N-diethyl-1,4-benzenediamine hydrobromide](/img/structure/B4930305.png)
![N-[5-(isopropylthio)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B4930310.png)
![4-(4-bromophenyl)-4-azatricyclo[5.2.2.0~2,6~]undec-8-ene-3,5-dione](/img/structure/B4930317.png)
![5-[(5-bromo-2-furyl)methylene]-3-(3-chlorophenyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4930318.png)

![1-(4-chlorophenyl)-4-[phenyl(phenylthio)acetyl]piperazine](/img/structure/B4930350.png)
![6-(4-morpholinyl)-N-[3-(trifluoromethyl)phenyl][1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine](/img/structure/B4930357.png)
